molecular formula C7H5N3O B11923984 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde

1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde

Cat. No.: B11923984
M. Wt: 147.13 g/mol
InChI Key: FUEXBUQLOYFBQU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a fused bicyclic system, it shares a close structural resemblance with purine bases, making it a valuable isostere for developing novel bioactive molecules . This compound features a reactive aldehyde functional group at the 6-position, which provides a versatile handle for further synthetic elaboration through condensation, nucleophilic addition, and reduction reactions to create diverse chemical libraries. Chemically, this scaffold belongs to the pyrazolopyridine family, which is known for its substantial pharmacological potential. While specific biological data for this exact analogue is limited from the search, related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores are extensively documented in scientific literature for a wide range of activities. These include serving as key scaffolds in kinase inhibitor programs and being investigated as inhibitors for targets such as phosphodiesterase 1 (PDE1) for potential application in cognitive and neurodegenerative disorders . The inherent structural similarity to purines allows these compounds to often mimic natural ligands, facilitating interactions with a variety of enzymes and receptors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the current primary literature for the latest findings on the properties and applications of this specific chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10)

InChI Key

FUEXBUQLOYFBQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde and Congeners

Strategies for Annulation of Pyrazole (B372694) and Pyridine (B92270) Rings

The construction of the pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, or the annulation of a pyrazole ring to a functionalized pyridine core. nih.gov

A prevalent method for constructing the pyrazolo[4,3-b]pyridine system involves the annulation of a pyridine ring onto an existing pyrazole. nih.gov This approach often utilizes amino-substituted pyrazoles as key building blocks.

One effective strategy employs N-protected 4-aminopyrazole-5-carbaldehydes in cyclocondensation reactions. The protective group on the pyrazole nitrogen helps to control the regioselectivity of the subsequent annulation. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position of an N-protected 4-aminopyrazole. umich.eduresearchgate.net This aldehyde functionality then serves as an electrophilic site for the cyclization step, leading to the formation of the pyridine ring.

Table 1: Examples of Cyclocondensation Reactions
Starting MaterialReagents and ConditionsProductYield
N'-[1-(4-nitrophenyl)ethylidene]benzohydrazideVilsmeier-Haack complex (POCl3/DMF)3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehydeNot specified
Arylhydrazones of dehydroacetic acidVilsmeier-Haack reaction3-(4-hydroxy-2-oxo-6-aryl-2H-pyran-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot specified

The cyclization of 5-functionalized 4-aminopyrazoles represents another key approach. researchgate.net In this strategy, the substituent at the 5-position of the pyrazole ring is a precursor to a portion of the new pyridine ring. For example, 5-aminopyrazole can react with α,β-unsaturated ketones. nih.gov In this reaction, a Michael addition is proposed to occur first, followed by an attack of the amino group on the carbonyl, subsequent water elimination, and aromatization to yield the pyrazolo[3,4-b]pyridine. nih.gov

Similarly, the Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted by using a 3-aminopyrazole (B16455) derivative instead of aniline (B41778), reacting with diethyl 2-(ethoxymethylene)malonate to form the pyridine ring. nih.gov

A specific and noteworthy application of this annulation strategy involves the reaction of 4-amino-5-(indol-3-yl)pyrazoles with aldehydes and other electrophiles. researchgate.net This approach allows for the introduction of diverse substituents onto the newly formed pyridine ring. For instance, a one-pot, three-component reaction of 3-cyanoacetyl indole (B1671886), an aromatic aldehyde, and 1H-tetrazole-5-amine can lead to the formation of a tetrazolopyrimidine ring system, which shares synthetic principles with pyrazolopyridine formation. nih.gov

More directly, the cyclocondensation of 5-aminopyrazoles with 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde under acidic conditions has been shown to regioselectively produce 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. nih.gov The reaction proceeds via a nucleophilic attack of the pyrazole C-4 carbon onto a protonated formyl group of the malonaldehyde derivative. nih.gov

An alternative strategy for the synthesis of pyrazolo[4,3-b]pyridines involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core. researchgate.netnih.gov This method often starts with a pyridine derivative containing reactive groups that can undergo cyclization with a hydrazine (B178648) derivative to form the pyrazole ring.

One such approach utilizes 2-chloro-3-nitropyridines as the starting material. nih.gov A sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction allows for the one-pot formation of the pyrazole ring. nih.gov This method is advantageous due to the use of stable arenediazonium tosylates and the combination of several steps into a single pot. nih.gov

Another example involves the reaction of 2-chloro-3-formylpyridine derivatives with hydrazines. The initial condensation is followed by a cyclization step to afford the pyrazolo[3',4':4,5]pyrido[2,1-a]isoquinoline system, demonstrating the versatility of this approach for constructing more complex fused heterocyclic systems. researchgate.net

Table 2: Examples of Pyrazole Annulation to Pyridine Cores
Pyridine Starting MaterialReagentsKey Reaction TypeResulting Scaffold
2-chloro-3-nitropyridinesArenediazonium tosylatesSNAr and modified Japp–Klingemann reactionPyrazolo[4,3-b]pyridines
2-chloro-3-formylpyrido[2,1-a]isoquinolineHydrazinesCondensation and cyclizationPyrazolo[3',4':4,5]pyrido[2,1-a]isoquinoline

Annulation of Pyridine Fragments to Amino-Substituted Pyrazole Rings

Targeted Synthetic Protocols for Pyrazolo[4,3-B]pyridine-6-carbaldehyde

While general strategies provide access to the pyrazolo[4,3-b]pyridine scaffold, specific protocols are required for the synthesis of derivatives bearing particular functional groups, such as the 6-carbaldehyde.

A common method to introduce a carbaldehyde group onto a heterocyclic ring is the Vilsmeier-Haack reaction. umich.eduresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring. researchgate.net Therefore, a plausible synthetic route to 1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde would involve the Vilsmeier-Haack formylation of a suitable 1H-pyrazolo[4,3-b]pyridine precursor. The success of this reaction would depend on the electronic properties and stability of the pyrazolo[4,3-b]pyridine ring system under the reaction conditions.

Alternatively, the aldehyde functionality can be introduced at an earlier stage of the synthesis. For example, a pyridine precursor already containing a protected aldehyde group at the desired position could be used in a pyrazole annulation strategy. Upon successful formation of the bicyclic system, deprotection would reveal the 6-carbaldehyde group.

Another approach involves the oxidation of a corresponding 6-methyl or 6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine. umich.edu Various oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule to avoid undesired side reactions.

SNAr and Modified Japp–Klingemann Reactions from 2-Chloro-3-nitropyridines

A highly effective and straightforward pathway to the pyrazolo[4,3-b]pyridine core begins with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This methodology leverages a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. researchgate.netnih.gov

The initial step involves an SNAr reaction where 2-chloro-3-nitropyridines are treated with active methylene (B1212753) compounds, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH). researchgate.net This displaces the chloride to form a pyridinyl keto ester intermediate. The subsequent and key transformation is a modified Japp–Klingemann reaction. rsc.org This reaction traditionally synthesizes hydrazones from β-keto-acids or esters and aryldiazonium salts. rsc.org In this modified approach, the pyridinyl keto ester reacts with a stable arenediazonium tosylate. This is followed by a base-mediated cyclization where the nitro group on the pyridine ring is displaced by the in situ-formed hydrazone anion, leading to the annulation of the pyrazole ring. researchgate.net

An advantage of this protocol is the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps into a one-pot procedure, simplifying the operational workflow. researchgate.netnih.gov The reaction proceeds smoothly with both electron-donating and electron-withdrawing groups on the aryldiazonium salt, affording the target pyrazolo[4,3-b]pyridines in moderate to high yields. nih.gov

Table 1: Examples of Pyrazolo[4,3-b]pyridines Synthesized via SNAr and Japp-Klingemann Reaction

Starting Pyridine Diazonium Salt Reactant Final Product Substituent (at N1) Reference
2-chloro-5-(trifluoromethyl)-3-nitropyridine 4-methyl-2-nitrophenyldiazonium tosylate 4-methyl-2-nitrophenyl nih.gov
2-chloro-3-nitro-5-(trifluoromethyl)pyridine 4-methoxyphenyldiazonium tosylate 4-methoxyphenyl nih.gov
2,5-dichloro-3-nitropyridine 4-chlorophenyldiazonium tosylate 4-chlorophenyl nih.gov

Cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with Active Methylene Compounds (e.g., Creatinine)

The Friedländer annulation represents a classic and powerful method for constructing pyridine rings. This strategy can be adapted for the synthesis of pyrazolo[4,3-b]pyridines by starting with an appropriately substituted pyrazole. nih.gov Specifically, the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with compounds containing an active methylene group is a primary approach to building the fused pyridine ring. nih.gov

Due to the potential instability of the 4-aminopyrazole-5-carbaldehyde starting material, the amino group is often protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative. nih.govresearchgate.net The reaction involves the base-catalyzed condensation of the N-Boc-4-aminopyrazole-5-carbaldehyde with an active methylene compound. A variety of active methylene compounds can be employed, such as ketones, esters, malononitrile, and creatinine, which allows for diverse substitutions on the newly formed pyridine ring. The reaction proceeds via an initial aldol-type condensation, followed by cyclization and subsequent dehydration (and often aromatization) to yield the pyrazolo[4,3-b]pyridine system.

Reaction of 5-Formyl-1H-pyrazol-4-amines with Nitrile-Containing Substrates (e.g., Cyanoacetic Acid, Methyl Cyanoacetate)

A versatile method for constructing the pyridine portion of the pyrazolopyridine scaffold involves the reaction of 4-amino-5-formylpyrazoles (or their protected forms) with active methylene compounds that contain a nitrile group. mdpi.compatsnap.com Substrates like cyanoacetic acid, methyl cyanoacetate, and cyanoacetamide are ideal for this purpose. nih.gov

The reaction is typically catalyzed by a base and proceeds via a Knoevenagel condensation between the formyl group of the pyrazole and the active methylene group of the nitrile-containing substrate. This is followed by an intramolecular cyclization where the amino group of the pyrazole attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the formation of an amino-substituted pyrazolo[4,3-b]pyridine. Subsequent hydrolysis of the amino group can furnish the corresponding pyridinone derivative. The use of different cyanoacetic esters or amides can introduce varied substituents at the 6-position of the resulting heterocyclic system.

Copper-Mediated Intramolecular C-N Cross-Coupling for Pyrazolo[4,3-B]pyridine Ring Formation

Modern cross-coupling methodologies offer elegant solutions for the formation of heterocyclic rings. A notable example is the copper-mediated intramolecular C-N cross-coupling reaction to form the pyrazolo[4,3-b]pyridine skeleton. nih.gov This strategy involves the synthesis of a precursor containing a pyrazole ring and a suitably positioned primary allylamine (B125299) attached to what will become the pyridine ring.

The synthesis begins with 4-iodopyrazolecarbaldehydes, which undergo a Morita–Baylis–Hillman reaction to generate allylic alcohols. These are then converted to primary allylamines. The key step is the intramolecular amination, catalyzed by a copper salt, where the nitrogen of the primary amine attacks the pyrazole ring, forming the C-N bond and closing the six-membered pyridine ring. nih.gov This cyclization is followed by an in situ oxidation to yield the aromatic pyrazolo[4,3-b]pyridine system. This method is versatile and demonstrates good tolerance to the stereochemistry of the starting allylamine. nih.gov

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) are highly desirable. Several such strategies have been developed for the synthesis of pyrazolopyridine systems. mdpi.compatsnap.com

As mentioned previously, the SNAr/Japp-Klingemann reaction sequence can be performed in a one-pot manner, avoiding the isolation of intermediates. researchgate.netnih.gov Another prominent approach is the three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a 1,3-dicarbonyl compound). This reaction typically proceeds through the initial formation of an α,β-unsaturated carbonyl compound via Knoevenagel condensation between the aldehyde and the active methylene compound. Subsequently, a Michael addition of the aminopyrazole followed by cyclization and aromatization yields the fully substituted pyrazolo[3,4-b]pyridine core. Four-component reactions have also been reported, further increasing molecular complexity from simple starting materials in a single operation. nih.gov

Table 2: Comparison of Multicomponent Reaction Strategies for Pyrazolopyridine Synthesis

Reaction Type Components Key Steps Reference
One-Pot Sequential 2-Chloro-3-nitropyridine, Ethyl acetoacetate, Aryldiazonium tosylate SNAr, Japp-Klingemann, Cyclization researchgate.netnih.gov
Three-Component 5-Aminopyrazole, Aldehyde, 1,3-Dicarbonyl compound Knoevenagel condensation, Michael addition, Cyclization
Four-Component β-aminocrotonitrile, Phenylhydrazine, Arylglyoxal, Barbituric acid derivative Condensations, Cyclizations nih.gov

Regioselective Synthesis of Pyrazolo[4,3-B]pyridine Systems

The synthesis of pyrazolopyridines often faces the challenge of regioselectivity, as multiple isomers can potentially form. mdpi.com When using unsymmetrical reagents, such as a substituted 5-aminopyrazole reacting with an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazolopyridine can be produced.

Control over regioselectivity can be achieved through several strategies. The relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound is a key determinant; the more electrophilic carbonyl group will preferentially react with the pyrazole's exocyclic amino group. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic, directing the regiochemical outcome. Another approach involves the use of directing groups or specific reaction conditions (e.g., choice of catalyst and solvent) that favor the formation of one isomer over the other. Cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, have also been shown to proceed with excellent regioselectivity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Pyrazolopyridine Synthesis

Maximizing the yield of the desired pyrazolopyridine product requires careful optimization of reaction parameters. Key factors that are commonly investigated include the choice of catalyst, solvent, reaction temperature, and reaction time.

For catalyst-driven reactions, screening different catalysts and their loadings is crucial. For example, in an asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues, a chiral-at-metal Rh(III) complex was identified that could promote the reaction at a catalyst loading as low as 0.05 mol%, achieving excellent yields (81–98%).

The choice of solvent can significantly impact reaction rates and yields. Polar solvents are often effective for these types of syntheses, with studies showing that a mixture of ethanol (B145695) and water can be highly effective, leading to high yields in short reaction times. Temperature is another critical parameter; while some reactions proceed efficiently at room temperature, others require heating or reflux conditions to achieve a reasonable rate and yield. By systematically varying these conditions, a robust and high-yielding protocol can be established for the synthesis of the target pyrazolo[4,3-b]pyridine derivatives.

Chemical Transformations and Derivatization Pathways of 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde

Aldehyde Functional Group Reactivity and Derivatization

The aldehyde group at the 6-position of the pyrazolo[4,3-b]pyridine ring is a key site for chemical modification. Its electrophilic carbon atom readily participates in a variety of reactions, allowing for the introduction of new functional groups and the extension of the molecule's carbon framework.

Carbonyl Condensation Reactions: Formation of Imines (Schiff Bases) and Hydrazones

The aldehyde functionality of 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govredalyc.org Similarly, condensation with hydrazines and their derivatives yields hydrazones. researchgate.net These reactions are fundamental in creating new C-N bonds and are often used to synthesize compounds with potential biological activities. redalyc.orgresearchgate.net

For instance, the reaction of pyrazole-4-carbaldehydes with various substituted anilines in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) can produce a range of substituted imines. researchgate.net The formation of the azomethine group (-N=CH-) in these products is a key structural feature.

Table 1: Examples of Imine and Hydrazone Formation

Reactant 1Reactant 2Product TypeReference
This compoundPrimary AmineImine (Schiff Base) nih.govredalyc.org
This compoundHydrazine (B178648) DerivativeHydrazone researchgate.net
Pyrazole-4-carbaldehydeSubstituted Aniline (B41778)Substituted Imine researchgate.net
3-Hydrazino-1H-pyrazolo[3,4-c]pyridazinep-NitrobenzaldehydeHydrazone researchgate.net

Oxidation and Reduction Transformations of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization. Oxidation can be achieved using various oxidizing agents to yield the corresponding 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. This transformation was demonstrated in the synthesis of tetrahydropyrazolopyridinones, where an aldehyde was oxidized to a carboxylic acid (intermediate 44) before further functionalization. acs.org

Conversely, reduction of the aldehyde furnishes the corresponding primary alcohol, (1H-pyrazolo[4,3-b]pyridin-6-yl)methanol. This transformation introduces a hydroxyl group that can be used for subsequent reactions such as esterification or etherification.

Wittig and Knoevenagel Condensations to Extend the Carbon Chain

To extend the carbon framework, the aldehyde group can participate in classic olefination reactions like the Wittig and Knoevenagel condensations.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene, with the concomitant formation of a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a powerful tool for creating carbon-carbon double bonds with high regioselectivity. libretexts.org The ylide is typically prepared from a phosphonium (B103445) salt by treatment with a strong base. libretexts.org

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where the aldehyde is reacted with an active methylene (B1212753) compound in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically yields an α,β-unsaturated product. wikipedia.org A notable variation is the Doebner modification, which uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Carbon Chain Extension Reactions

ReactionReactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Wittig ReactionThis compoundPhosphorus YlideAlkene--- masterorganicchemistry.comlibretexts.org
Knoevenagel CondensationThis compoundActive Methylene Compoundα,β-Unsaturated CompoundBasic catalyst (e.g., piperidine) wikipedia.orgrsc.org
Doebner ModificationAldehydeMalonic Acidα,β-Unsaturated Carboxylic AcidPyridine wikipedia.orgorganic-chemistry.org

Further Functionalization of the Pyrazolo[4,3-b]pyridine Scaffold

Beyond the aldehyde group, the pyrazolo[4,3-b]pyridine core itself can be functionalized through various modern synthetic methodologies, enabling the introduction of aryl, heteroaryl, and other substituents.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig) for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. To utilize these reactions, the pyrazolo[4,3-b]pyridine scaffold would typically first be halogenated.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting a halo-substituted pyrazolopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and its use of readily available and generally non-toxic reagents. nih.gov For instance, the Suzuki coupling has been successfully applied to various nitrogen-rich heterocycles, including pyrazoles and indazoles, to produce C-C coupled products. nih.gov

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling a halo-substituted pyrazolopyridine with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of aryl amines and has seen broad application due to its wide substrate scope. wikipedia.orgnih.gov Different generations of catalyst systems have been developed to improve the efficiency and applicability of this transformation. wikipedia.org

Table 3: Cross-Coupling Reactions for Scaffold Functionalization

ReactionSubstrateReagentCatalyst SystemProductReference
Suzuki-Miyaura CouplingHalo-pyrazolo[4,3-b]pyridine(Hetero)arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Heteroaryl-substituted pyrazolo[4,3-b]pyridine nih.govnih.gov
Buchwald-Hartwig AminationHalo-pyrazolo[4,3-b]pyridineAminePd catalyst, Ligand, BaseAmino-substituted pyrazolo[4,3-b]pyridine wikipedia.orgnih.govacs.org

Electrophilic and Nucleophilic Substitution Reactions on the Core Ring System

The electronic nature of the pyrazolo[4,3-b]pyridine ring system influences its reactivity towards electrophilic and nucleophilic substitution. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. quimicaorganica.orgaklectures.com

Electrophilic aromatic substitution on pyridine typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgquora.comyoutube.com Therefore, for the 1H-pyrazolo[4,3-b]pyridine system, electrophilic substitution would be predicted to occur on the pyridine ring, likely at the C5 or C7 positions if available, or on the pyrazole (B372694) ring depending on the directing effects of existing substituents.

Nucleophilic aromatic substitution (SNAr) , conversely, is favored on the electron-deficient pyridine ring, particularly at positions 2 and 4 (ortho and para to the ring nitrogen). quimicaorganica.orgyoutube.com The presence of a good leaving group (e.g., a halogen) at these positions facilitates the reaction with nucleophiles. In the context of a substituted 1H-pyrazolo[4,3-b]pyridine, a halogen at the C4 or C6 position would be susceptible to nucleophilic displacement.

Annulation of Additional Heterocyclic Rings onto the Pyrazolo[4,3-b]pyridine Framework (e.g., Imidazole (B134444), Pyrimidine)

The aldehyde functionality at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core is a key feature that allows for the construction of larger, polycyclic heterocyclic systems through annulation reactions. This process involves the formation of a new ring fused to the existing pyrazolopyridine framework. In principle, the aldehyde group can undergo condensation with various binucleophilic reagents to form new heterocyclic rings such as imidazole or pyrimidine (B1678525).

For instance, the reaction of a heteroaromatic aldehyde with a 1,2-diamine is a classical method for forming a fused imidazole ring. Similarly, condensation with compounds containing an active methylene group adjacent to a nitrile or an amide can lead to the formation of a fused pyrimidine ring.

While the aldehyde group on the 1H-pyrazolo[4,3-b]pyridine scaffold is poised for such cyclocondensation reactions, specific examples detailing the direct annulation of imidazole or pyrimidine rings starting from this compound are not extensively documented in the surveyed scientific literature. However, analogous transformations on related heterocyclic systems are well-established. For example, the synthesis of pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine has been achieved from a pyrazolo[3,4-b]pyridine derivative, demonstrating the viability of fusing a pyrimidine ring to a pyrazolopyridine core. nih.gov

Synthetic Routes to Highly Substituted 1H-Pyrazolo[4,3-b]pyridine Derivatives

The synthesis of highly substituted 1H-pyrazolo[4,3-b]pyridine derivatives is a significant area of research, driven by the need to explore the structure-activity relationships of this class of compounds. Various synthetic strategies have been developed to introduce a wide range of substituents onto the bicyclic core.

One efficient, one-pot method for synthesizing substituted pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. nih.gov This protocol involves a sequence of a substitution reaction with a β-ketoester, a modified Japp–Klingemann reaction with an aryldiazonium salt, and a final cyclization step. This approach allows for the introduction of diverse substituents at the N-1, C-3, and C-6 positions of the pyrazolo[4,3-b]pyridine ring system. The reaction is characterized by its operational simplicity and the use of stable arenediazonium tosylates. nih.gov

The versatility of this method is demonstrated by the successful synthesis of a variety of derivatives with different electronic and steric properties. The following table summarizes a selection of highly substituted 1H-pyrazolo[4,3-b]pyridine derivatives synthesized through this and similar routes, highlighting the diversity of achievable structures. nih.gov

CompoundSubstituent at N-1Substituent at C-3Substituent at C-6Yield (%)
5l 4-Methyl-2-nitrophenylEthyl carboxylateTrifluoromethyl84
5m 2-CyanophenylEthyl carboxylateTrifluoromethyl75
5n 2-(Methoxycarbonyl)phenylEthyl carboxylateTrifluoromethyl65
5o 2-MethoxyphenylEthyl carboxylateTrifluoromethyl63

This table showcases the synthesis of various substituted pyrazolo[4,3-b]pyridines. The substituents introduced include electron-withdrawing groups like trifluoromethyl and nitro, as well as various substituted aryl groups at the N-1 position. nih.gov The yields for these reactions are generally good, demonstrating the efficiency of the synthetic protocol. nih.gov

Another significant synthetic approach is the copper-mediated intramolecular C-N cross-coupling of primary allylamines derived from 4-iodopyrazolecarbaldehydes. vulcanchem.com This method provides an alternative route to substituted pyrazolo[4,3-b]pyridines, further expanding the library of accessible compounds for chemical and biological screening.

Spectroscopic Characterization and Structural Elucidation of 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) is instrumental in defining the arrangement of protons within a molecule. The chemical shifts (δ) of protons in pyrazolo[4,3-b]pyridine derivatives are influenced by the electronic effects of the fused heterocyclic system and the nature of the substituents. Aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The aldehyde proton, if present, is characteristically found even further downfield, often above δ 9.5 ppm, due to the strong deshielding effect of the carbonyl group.

For instance, in derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine system, aromatic protons are observed in the range of 7.27-8.21 ppm. researchgate.net The specific chemical shifts and coupling constants (J) between adjacent protons provide valuable information about their relative positions. For example, the protons on the pyridine ring often exhibit characteristic ortho, meta, and para couplings.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazolo[4,3-b]pyridine Analogs

Proton TypeTypical Chemical Shift (δ, ppm)
Aldehyde Proton (-CHO)> 9.5
Aromatic Protons (Pyridine/Pyrazole Rings)7.0 - 9.0
Substituent Protons (e.g., -CH₃)Variable (typically < 3.0)

Note: The exact chemical shifts can vary based on the solvent and the specific substituents on the heterocyclic core.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of the carbon atoms in the pyrazolo[4,3-b]pyridine core are indicative of their hybridization and electronic environment. Carbons in the aromatic rings typically appear in the δ 100-160 ppm range. The carbon of the aldehyde group (C=O) is a key diagnostic signal, resonating significantly downfield, usually between δ 185 and 205 ppm.

In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, carbon resonances have been unambiguously assigned using 2D NMR experiments, with ring carbons appearing at varied shifts, such as C-3 at δ 96.86 and C-6 at δ 107.66 ppm. researchgate.netlookchem.com For derivatives of 1H-pyrazolo[3,4-b]pyridine, the carbon signals provide crucial data for structural confirmation. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde

Carbon TypeTypical Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)185 - 205
Aromatic Carbons (C=C, C=N)100 - 160
Quaternary CarbonsVariable, often within the aromatic region

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically over two or three bonds).

These techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. researchgate.netlookchem.com For example, an HMBC correlation between the aldehyde proton and the C6 carbon of the pyridine ring would definitively confirm the position of the carbaldehyde group. In studies of pyrano[2,3-c]pyrazole derivatives, detailed NMR analysis including ¹H-¹³C HMBC was crucial for structural elucidation. nih.govktu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high precision enables the calculation of the elemental composition, which is critical for confirming the molecular formula of newly synthesized compounds. For the parent compound, 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, the predicted monoisotopic mass is 163.03818 Da. uni.lu HRMS has been used to confirm the structures of various pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Table 3: Predicted m/z Values for Adducts of 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid

AdductPredicted m/z
[M+H]⁺164.04546
[M+Na]⁺186.02740
[M-H]⁻162.03090

Data sourced from predicted values for the corresponding carboxylic acid. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds.

For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1670-1780 cm⁻¹. libretexts.org Saturated aldehydes generally absorb around 1730 cm⁻¹, while conjugation to an aromatic ring, as is the case here, tends to lower the frequency to around 1705 cm⁻¹. libretexts.orgpressbooks.pub Additionally, the C-H stretch of the aldehyde proton may be visible as one or two weak bands in the 2700-2900 cm⁻¹ region. libretexts.org The spectrum would also feature absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ range, and C-H stretching of the aromatic protons above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AldehydeC=O Stretch~1705
AldehydeC-H Stretch2750 and 2850
Aromatic RingsC=C / C=N Stretch1400 - 1600
Aromatic C-HC-H Stretch> 3000
N-H (Pyrazole)N-H StretchBroad, ~3200-3500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) provide information about the electronic structure of the compound.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics of related pyrazolopyridine systems have been investigated. For instance, studies on isomeric pyrazolo[4,3-e] sigmaaldrich.comrsc.orguni.lutriazines, which are also purine (B94841) analogues, reveal that their electronic absorption spectra are significantly different from those of the corresponding purines. mdpi.com Some of these compounds have been observed to exhibit low-yield fluorescence in the visible region, around 500 nm, in a neutral aqueous medium. mdpi.com

The electronic transitions in these heterocyclic systems are typically π → π* and n → π* transitions. The fused aromatic rings of the pyrazolopyridine core give rise to extended π-conjugated systems, leading to absorptions in the UV region. The presence of heteroatoms (nitrogen) with lone pairs of electrons also allows for n → π* transitions. The aldehyde functional group in this compound would be expected to influence the electronic spectrum, potentially causing shifts in the λmax values compared to the unsubstituted parent heterocycle.

In a study of phthalocyanine (B1677752) complexes derived from a salen-type Schiff base incorporating a triazole ring, UV-Vis spectra showed characteristic Q and B bands. The Q band absorptions, observed in the 600-750 nm region, are attributed to π → π* transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. researchgate.net The B band, appearing at shorter wavelengths (around 300 nm), corresponds to deeper π → π* transitions. researchgate.net While phthalocyanines are much larger conjugated systems, this data illustrates the types of electronic transitions that can be studied in related heterocyclic structures.

Table 1: Illustrative UV-Vis Spectral Data for Related Heterocyclic Systems

Compound Classλmax (nm)Transition Type (Tentative)Reference
Pyrazolo[4,3-e] sigmaaldrich.comrsc.orguni.lutriazines~500Fluorescence mdpi.com
Metal-free Phthalocyanine derivative705, 668Q band (π → π) researchgate.net
Metal-free Phthalocyanine derivative305, 290, 269B band (π → π) researchgate.net

Note: This table provides examples from related structures to illustrate the application of UV-Vis spectroscopy, as direct data for the title compound is limited.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A study on two such derivatives, 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (designated as L1) and 2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L2), confirmed their polycrystalline nature through X-ray powder diffraction. researchgate.net The analysis revealed that both compounds crystallize in a monoclinic system. researchgate.net The determination of the lattice parameters and Miller indices provides a fundamental description of the crystal lattice. researchgate.net

The solid-state structure of these derivatives is influenced by the various substituents on the pyrazolopyridine framework. Intermolecular forces such as hydrogen bonding and π-π stacking interactions play a significant role in the packing of the molecules in the crystal lattice. For example, the hydroxyl group in derivative L2 would be expected to participate in hydrogen bonding, which would affect its crystal packing compared to the methoxy-substituted derivative L1.

Table 2: Crystallographic Data for 1H-Pyrazolo[4,3-b]pyridine Derivatives

CompoundFormulaCrystal SystemKey Structural FeaturesReference
2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1)C21H16N4O2MonoclinicPolycrystalline powder researchgate.net
2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L2)C20H14N4O2MonoclinicPolycrystalline powder researchgate.net

Note: This table summarizes available crystallographic data for derivatives of the title compound's core structure.

The structural information gleaned from X-ray diffraction is vital for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials with specific properties.

Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde at the atomic and electronic levels. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and molecular properties of organic molecules like this compound. By calculating the electron density, DFT can predict various parameters such as molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For the related pyrazolo[3,4-b]pyridine scaffold, DFT calculations have been employed to understand its structural and electronic characteristics. For instance, studies on pyrazolone (B3327878) derivatives using DFT at the B3LYP/6-31G(d) level of theory have provided insights into their geometric parameters, total energies, and dipole moments. jocpr.com Similar calculations for this compound would be crucial to determine the influence of the aldehyde group on the electron distribution and reactivity of the bicyclic system. The aldehyde group, being an electron-withdrawing group, is expected to significantly modulate the electronic properties of the pyrazolopyridine core.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable arrangement of atoms. Subsequent frequency calculations would confirm the structure as a true minimum on the potential energy surface and provide theoretical vibrational spectra. The calculated HOMO and LUMO energies are vital for predicting the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
Total EnergyValue in HartreesThermodynamic stability
Dipole MomentValue in DebyePolarity and intermolecular interactions
HOMO EnergyValue in eVElectron-donating ability
LUMO EnergyValue in eVElectron-accepting ability
HOMO-LUMO GapValue in eVChemical reactivity and electronic transitions

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for electronic structure analysis compared to DFT, albeit at a greater computational cost. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark-quality data on molecular properties.

For a comprehensive understanding of this compound, ab initio calculations could be used to refine the geometries obtained from DFT and to calculate more accurate electronic energies. This is particularly important for studying excited states and reaction mechanisms where electron correlation effects are significant. For instance, ab initio calculations have been used to determine the conformational energy barriers in bipyrazolo[3,4-b]pyridine derivatives, aiding in the identification of the most probable conformers. researchgate.net

Conformational Analysis and Energy Profiling

The conformational flexibility of this compound, primarily due to the rotation of the carbaldehyde group, can be investigated through conformational analysis and energy profiling. This involves systematically rotating the dihedral angle of the aldehyde group relative to the pyridine (B92270) ring and calculating the energy at each step.

The resulting energy profile would reveal the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as any local minima and the energy barriers between them. This information is critical for understanding how the molecule might orient itself when interacting with a biological target. Computational studies on halogenated pyran analogues have demonstrated the utility of conformational analysis in determining the preferred three-dimensional structures, even in the presence of significant steric hindrance. beilstein-journals.org

Table 2: Hypothetical Conformational Energy Profile of this compound

Dihedral Angle (CHO)Relative Energy (kcal/mol)Conformation
0.0Global Minimum (Planar)
90°HighTransition State
180°LowLocal Minimum (Planar)

Spectroscopic Data Prediction and Validation (IR, NMR)

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data for validation of the computed structures.

Theoretical IR spectra can be generated from the vibrational frequencies calculated using DFT. The predicted frequencies and their corresponding intensities can help in assigning the experimental IR absorption bands to specific vibrational modes of the molecule. For pyrazolone derivatives, DFT calculations have been used to determine their IR spectra and understand the effect of substituents on the vibrational frequencies of functional groups like N-H and C=O. jocpr.com For this compound, the characteristic C=O stretching frequency of the aldehyde group would be a key feature in both the experimental and predicted IR spectra.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra. For pyrazolo[3,4-b]pyridine derivatives, NMR spectroscopy has been a crucial tool for distinguishing between different regioisomers. researchgate.netresearchgate.net Predicted NMR spectra for this compound would aid in the assignment of proton and carbon signals in experimentally obtained spectra.

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyKey Predicted SignalAssignment
IR~1700 cm⁻¹C=O stretch of the aldehyde
¹H NMR~9.9-10.1 ppmAldehydic proton (CHO)
¹³C NMR~190-195 ppmCarbonyl carbon of the aldehyde

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational techniques for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Interactions

Molecular docking simulations place the ligand into the binding site of a target protein and predict the preferred binding orientation and affinity. These studies are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not widely reported, numerous studies on related pyrazolopyridine scaffolds highlight their potential as inhibitors for various kinases and other enzymes. For example, derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), with docking studies revealing key interactions with amino acid residues in the active site. nih.govnih.gov Similarly, pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have been docked into the active sites of multiple cancer-related proteins like DHFR and VEGFR2. preprints.orgresearchgate.net

A hypothetical docking study of this compound would likely show the pyrazolopyridine core forming hydrogen bonds and π-π stacking interactions with the protein's active site residues. The aldehyde group could act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. The results of such studies are typically summarized in a table detailing the types of interactions and the amino acid residues involved.

Table 4: Hypothetical Ligand-Target Interactions for this compound

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Kinase XAmino Acid 1, Amino Acid 2Hydrogen Bond-8.5
Amino Acid 3π-π Stacking
Amino Acid 4Hydrophobic Interaction

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing researchers to distill the essential structural features of a molecule required for its biological activity. For the pyrazolo[4,3-b]pyridine scaffold, this involves identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that govern its binding to a biological target.

While research may not always focus on the 6-carbaldehyde derivative specifically, studies on analogous pyrazolopyridine compounds provide a robust framework for understanding its potential. For instance, computational analyses of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TrkA) have led to the development of pharmacophore models. nih.gov One such model, ADRR_1, highlighted essential features for inhibitory activity. nih.gov Molecular docking of a series of these derivatives revealed docking scores ranging from -12.672 to -14.169 kcal/mol, with the most potent ligand forming multiple hydrogen bonds with key residues in the kinase domain. nih.gov

Similarly, in the pursuit of TANK-binding kinase 1 (TBK1) inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated. nih.govnih.gov Through several rounds of optimization, a lead compound emerged with an IC50 value of 0.2 nM. nih.govnih.gov Molecular docking studies for these compounds are crucial in elucidating the binding mode and guiding further structural modifications. nih.gov For example, docking can reveal the importance of a hydrogen bond with a specific residue, such as Asp157. nih.gov

Virtual screening campaigns, which use these pharmacophore models to search large compound libraries like the ZINC database, have successfully identified novel hit compounds. nih.gov In one study, a virtual screening of 453 ligands from the ZINC database identified a hit with a docking score of -10.775 kcal/mol, demonstrating a strong binding affinity with key amino acids. nih.gov These computational approaches are instrumental in identifying new pyrazolo[4,3-b]pyridine-based molecules for therapeutic applications, including cancer and immune-related diseases. nih.govnih.gov

Table 1: Pharmacophoric Features and Docking Results for Pyrazolo[3,4-b]pyridine Derivatives

Target Pharmacophore Hypothesis Key Features Docking Score Range (kcal/mol) Key Interacting Residues Reference
TrkAADRR_1Aromatic Ring, Hydrogen Bond Donor, Hydrogen Bond Acceptor-12.672 to -14.169Glu546, Met620, Lys627, Lys572 nih.gov
TBK1Not specifiedHydrogen Bond with Asp157Not specifiedAsp157 nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These studies can determine the most energetically favorable pathways for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core, providing insights that are critical for optimizing reaction conditions and improving yields.

The synthesis of the pyrazolo[4,3-b]pyridine skeleton can be approached through various retrosynthetic strategies, primarily by forming the pyridine ring onto a pre-existing pyrazole (B372694) or vice-versa. mdpi.com Computational studies can help predict the feasibility and regioselectivity of these routes. For example, in syntheses involving non-symmetrical dicarbonyl compounds, two different regioisomers can be formed. nih.gov Theoretical calculations can predict which carbonyl group is more electrophilic and thus more likely to react first, thereby controlling the final product. mdpi.com Studies on the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione concluded that the more electrophilic carbonyl group, the one bearing the CF3 group, reacts first. mdpi.comnih.gov

DFT calculations have been employed to optimize the geometry of synthesized pyrazolo[3,4-b]pyridines and to simulate their electronic spectra. researchgate.net These calculations can determine properties like the optical band gap, which has been found to be in the range of 4.42-4.45 eV for some derivatives. researchgate.net

A proposed retrosynthetic scheme for pyrazolo[4,3-b]pyridines involves an intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group. nih.gov The reaction proceeds from readily available 2-chloro-3-nitropyridines. nih.gov Computational analysis of such pathways can help in understanding the stability of intermediates and the energy barriers of transition states, guiding the development of efficient synthetic protocols. For instance, the Japp–Klingemann reaction is a key step in some synthetic routes, and its conditions can be fine-tuned with the aid of theoretical insights. nih.gov

Table 2: Computationally Investigated Reaction Parameters for Pyrazolopyridine Synthesis

Reaction Type Computational Method Investigated Parameter Finding Reference
CyclocondensationNot specifiedRegioselectivityThe most electrophilic carbonyl group reacts first. mdpi.comnih.gov
Geometry OptimizationDFT/B3LYPOptical Band Gap (Eg)4.42-4.45 eV for direct electronic transitions. researchgate.net
Intramolecular SNArNot specifiedReaction PathwayFeasible from 2-chloro-3-nitropyridines via Japp–Klingemann reaction. nih.gov

Biological Activity and Mechanistic Studies in Vitro of 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde Derivatives

Enzyme Inhibition Studies

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been the subject of medicinal chemistry research, leading to the identification of potent inhibitors for several key enzyme families, particularly protein kinases.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

Based on available scientific literature, there are no specific studies detailing the inhibitory activity of 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde derivatives against viral enzymes such as HIV-1 reverse transcriptase. Research on pyrazolopyridine isomers has shown activity, such as pyrazolo[4,3-c]pyridin-4-one derivatives which have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov However, this activity is specific to a different isomer and cannot be directly attributed to the [4,3-b] scaffold.

Modulation of Kinase Activity (e.g., c-Met, CDK8, TRK1, ITK)

The modulation of kinase activity is a significant area of investigation for pyrazolopyridine-based compounds. Specific derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been identified as inhibitors of c-Met and ITK.

c-Met Inhibition: Researchers have successfully designed 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. nih.gov Starting from a 4-azaindole (B1209526) scaffold known for low nanomolar activity, a derivative (compound 35) was developed that demonstrated potent inhibition of c-Met. Molecular docking studies confirmed that this class of inhibitors adopts the expected U-shaped conformation, enabling key hydrogen bond interactions with Met1160 and π–π stacking with Tyr1230 in the kinase's active site. nih.gov Further optimization led to compound 37, which exhibited significant anti-tumor activity in a c-Met-driven EBC-1 xenograft mouse model. nih.gov

Interactive Data Table: c-Met Kinase Inhibitors

Compound Scaffold Target Kinase Key Findings

| Compound 37 | 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Showed significant anti-tumor activity in a c-Met-driven xenograft model. nih.gov |

ITK Inhibition: Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of kinases and represents a therapeutic target for T-cell-mediated diseases. google.com Through a scaffold hopping strategy, a series of compounds featuring two substituted bicyclic heterocycles connected by a C-C bond was synthesized. nih.gov Within this series, it was discovered that both indazole and 1H-pyrazolo[4,3-b]pyridine structures demonstrated similar enzymatic inhibition against ITK. Compound 39 was proposed as a lead for further optimization. nih.gov Molecular docking of this compound into the ITK active site revealed three strong hydrogen bonds with the hinge region and a π–π interaction with Phe435. nih.gov

Interactive Data Table: ITK Inhibitors

Compound Scaffold Target Kinase Key Findings

| Compound 39 | 1H-Pyrazolo[4,3-b]pyridine derivative | ITK | Proposed as a lead compound; docking studies show strong interaction with the kinase hinge region. nih.gov |

No specific research was identified for the inhibition of Cyclin-Dependent Kinase 8 (CDK8) or Tropomyosin receptor kinase A (TRKA, also known as TRK1) by derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold. While other isomers like 1H-pyrazolo[3,4-b]pyridine have been extensively studied as inhibitors of CDK and TRK, these findings are not directly applicable to the [4,3-b] isomer. rsc.orgresearchgate.net

Inhibition of Metabolic Enzymes (e.g., α-Amylase, Dihydrofolate Reductase)

There is currently no available research data on the inhibitory effects of this compound derivatives on metabolic enzymes such as α-amylase or dihydrofolate reductase (DHFR).

Antagonism of Receptor Activity (e.g., TRK1, CRF1)

No studies were found that specifically investigate the antagonism of receptor activity, such as for TRK1 or the Corticotropin-releasing factor receptor 1 (CRF1), by derivatives of this compound.

Antimicrobial Research

The antimicrobial potential of various heterocyclic compounds is a well-established field of study. However, specific data for derivatives of this compound are limited.

In Vitro Antibacterial Activity against Bacterial Strains (e.g., MRSA)

Detailed in vitro studies evaluating the antibacterial efficacy of this compound derivatives against specific bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), have not been reported in the available literature. While related scaffolds such as 1H-pyrazolo[3,4-b]pyridine have been assessed for antibacterial properties, these results are specific to that isomeric system. nih.govjapsonline.com

In Vitro Antifungal Activity against Fungal Strains

A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro antifungal activity against clinically significant fungal pathogens, namely Candida albicans and Cryptococcus neoformans. nih.gov The synthesis was achieved through a microwave-assisted aza-Diels-Alder reaction. nih.gov

Within one sub-series of compounds featuring a methyl group at the C-3 position of the azole ring, the derivative without any substitution on the p'-phenyl ring demonstrated the most potent activity against both fungal strains. nih.gov This was closely followed by the compound with a p'-bromo-phenyl substituent. nih.gov In another sub-series characterized by a tert-butyl group at the C-3 position, the unsubstituted p'-compound was the most active, with the p'-bromo substituted derivative also showing excellent activity against both fungi. nih.gov Other derivatives in this latter series displayed moderate antifungal effects. nih.gov A correlation was observed where higher lipophilicity (log P) and a lower dipole moment were associated with increased antifungal activity. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound ID C-3 Substituent p'-Phenyl Substituent Antifungal Activity
3a -CH₃ Unsubstituted High
3c -CH₃ p'-Bromo High
3f tert-butyl Unsubstituted High
3h tert-butyl p'-Bromo High

Data sourced from a study on the synthesis and antifungal evaluation of pyrazolo[3,4-b]pyridines. nih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The antiproliferative potential of 1H-pyrazolo[4,3-b]pyridine derivatives has been investigated against various human cancer cell lines, revealing promising anticancer activity. nih.govresearchgate.net

One study focused on the synthesis of a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, which were evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). nih.gov The optimized compound from this series, designated as 23k, exhibited potent inhibitory activity with IC₅₀ values of 11 nM and 7 nM for FLT3 and CDK4, respectively. nih.gov This compound demonstrated a significant tumor growth inhibition rate of 67% in a xenograft model of MV4-11 (human B-cell leukemia) at a dose of 200 mg/kg. nih.gov

Another investigation into pyrazolo[3,4-b]pyridin-6-one derivatives identified a compound, referred to as I2, with significant anticancer activity against a panel of six tumor cell lines: MDA-MB-231 (breast cancer), HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), CNE2 (nasopharyngeal carcinoma), and HCT116 (colon cancer). rsc.org The IC₅₀ values for I2 against these cell lines were 3.30, 5.04, 5.08, 3.71, 2.99, and 5.72 μM, respectively. rsc.org Notably, I2 also showed potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells. rsc.org

Furthermore, a series of novel 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized, with their anticancer activity evaluated against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.org Among the tested compounds, a pyridopyrazolopyrimidine derivative, 8b, displayed the highest activity with IC₅₀ values of 2.9, 2.6, and 2.3 µmol against these cell lines, respectively. scirp.org

Table 2: Antiproliferative Activity of Selected Pyrazolo[4,3-b]pyridine Derivatives

Compound ID Target/Scaffold Cancer Cell Line IC₅₀ (μM)
23k FLT3/CDK4 inhibitor MV4-11 0.011 (FLT3), 0.007 (CDK4)
I2 Pyrazolo[3,4-b]pyridin-6-one MDA-MB-231 3.30
HeLa 5.04
MCF-7 5.08
HepG2 3.71
CNE2 2.99
HCT116 5.72
8b Pyridopyrazolopyrimidine A-549 (lung) 2.9
HEPG2 (liver) 2.6

Data compiled from studies on the anticancer activities of various pyrazolo[4,3-b]pyridine derivatives. nih.govrsc.orgscirp.org

Antiparasitic Activity (e.g., Trypanocidal Activity against Trypanosoma cruzi)

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated notable in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov

One study reported the synthesis and evaluation of new carbohydrazide (B1668358) derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, with substitutions at the C-6 position. nih.gov These compounds were tested against both trypomastigote and amastigote forms of T. cruzi. nih.gov The results indicated that the 4-carbohydrazide derivatives exhibited varying profiles of trypanocidal activity, suggesting that lipophilicity and molecular volume are important factors influencing their biological effect. nih.gov

In another study, novel pyrazole-benzimidazole derivatives were synthesized and screened for their antiparasitic activity against T. cruzi. nih.gov These compounds showed activity against both trypomastigotes and intracellular amastigotes. nih.gov Specifically, compounds 1i and 1j were the most potent, with IC₅₀ values of 6.6 μM and 9.4 μM, respectively, and a high selectivity index (SI > 45) against intracellular amastigotes. nih.govresearchgate.net These compounds also demonstrated high efficacy in a 3D cardiac spheroid model, reducing the parasite load by over 80%. nih.govresearchgate.net

Table 3: Trypanocidal Activity of Selected Pyrazolo[4,3-b]pyridine Derivatives against Trypanosoma cruzi

Compound ID Derivative Type Parasite Stage IC₅₀ (μM) Selectivity Index (SI)
1i Pyrazole-benzimidazole Intracellular amastigotes 6.6 > 45

| 1j | Pyrazole-benzimidazole | Intracellular amastigotes | 9.4 | > 45 |

Data from a study on the antiparasitic activity of pyrazole-benzimidazole derivatives against T. cruzi. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1H-pyrazolo[4,3-b]pyridine scaffold.

In the context of trypanocidal activity, SAR studies of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction revealed key structural features for activity. acs.org For instance, the absence of a substituent at the N-1 position of the pyrazole (B372694) ring slightly decreased the compound's ability to disrupt the PEX5 interaction with T. cruzi PEX14. acs.org Merging features of two active ligands led to a hybrid molecule with superior activity in inhibiting the T. brucei PEX14–PEX5 protein-protein interaction. acs.org The presence of a methoxy (B1213986) group at the C-4 position of a naphthalene (B1677914) substituent was found to be critical for high-affinity interaction. acs.org

For antiproliferative activity, SAR studies of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors led to the identification of an optimized compound with nanomolar inhibitory activity. nih.gov Similarly, investigations into pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents led to the identification of a lead compound with potent activity against a range of cancer cell lines. rsc.org

In the development of TANK-binding kinase 1 (TBK1) inhibitors, SAR studies of 1H-pyrazolo[3,4-b]pyridine derivatives were conducted. nih.gov It was found that introducing alkylamino side chains at the R₂ position did not yield significant inhibitory activity. nih.gov However, opening the indole (B1671886) ring to an aniline (B41778) slightly improved activity, and further optimization led to a compound with an IC₅₀ value of 0.2 nM for TBK1. nih.gov

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of novel therapeutics based on the 1H-pyrazolo[4,3-b]pyridine core.

For the antiparasitic pyrazole-benzimidazole derivatives, molecular docking studies suggest that they target the catalytic domain of cruzain, a key cysteine protease in T. cruzi. nih.govresearchgate.net The interaction is proposed to involve pi-stacking and hydrogen bonding, leading to the inhibition of the enzyme's activity. nih.govresearchgate.net

In the realm of anticancer activity, the pyrazolo[3,4-b]pyridin-6-one derivative I2 was found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. rsc.org This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, inhibition of cell migration, and ultimately, apoptosis of cancer cells. rsc.org

The development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1) has shed light on their role in modulating immune responses. nih.gov TBK1 is a key player in innate immunity signaling pathways. nih.gov The optimized inhibitor was shown to effectively inhibit the TBK1 downstream IFN signaling in stimulated immune cells. nih.gov

Advanced Applications and Future Research Directions for 1h Pyrazolo 4,3 B Pyridine 6 Carbaldehyde

Coordination Chemistry and Ligand Design

The arrangement of nitrogen atoms in the 1H-pyrazolo[4,3-b]pyridine core makes it an excellent candidate for use as a ligand in coordination chemistry. The lone pair electrons on the nitrogen atoms can form coordinate bonds with metal ions, leading to the formation of stable metal complexes. pipzine-chem.com

Synthesis of Metal Complexes with Pyrazolo[4,3-B]pyridine-Based Ligands

The synthesis of metal complexes using pyrazolopyridine-based ligands is a burgeoning field of study. While research specifically detailing complexes with 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde is limited, the broader class of (1H-Pyrazolyl)pyridines is recognized for its utility in coordination chemistry. researchgate.net These compounds are considered analogues of 2,2'-bipyridine (B1663995) ligands and are advantageous due to their straightforward synthesis and the ability to act as bridging counter-ions. researchgate.net The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings are capable of coordinating with a variety of metals, including transition metals like Ni(II), Cu(I), and Ag(I). researchgate.netjscimedcentral.com The general approach involves reacting a pyrazolo[4,3-b]pyridine derivative with a metal salt in a suitable solvent. The specific properties of the resulting complex, such as its geometry and stability, are influenced by the nature of the metal ion and the substituents on the pyrazolopyridine ligand. pipzine-chem.com For instance, 3-methyl-1H-pyrazolo[4,3-b]pyridine has been noted for its potential to act as a ligand, complexing with metal ions to form stable structures applicable in catalysis and materials science. pipzine-chem.com

Exploration of Coordination Modes and Supramolecular Assemblies

The coordination of pyrazolo[4,3-b]pyridine ligands to metal centers can lead to the formation of intricate supramolecular assemblies. These assemblies are large, well-organized structures held together by non-covalent interactions. conicet.gov.ar The structure of the pyrazolylpyridine ligand is a key determinant of the photophysical and chemical properties of the resulting metal complex. researchgate.net Research on related pyridine and pyrazole-based coordination compounds demonstrates the formation of layered assemblies stabilized by various non-covalent interactions, including hydrogen bonding, anion−π, π−π, and C−H···π interactions. conicet.gov.armdpi.com In some cases, these interactions can create host cavities within the supramolecular structure capable of enclosing other molecules or ions. conicet.gov.armdpi.com While specific studies on this compound are not prevalent, the principles derived from similar structures suggest a rich area for future exploration in creating functional supramolecular materials.

Material Science Applications

The unique electronic and structural properties of the pyrazolo[4,3-b]pyridine scaffold lend themselves to applications in material science, particularly in the development of luminescent materials for sensing applications.

Luminescent Properties and Potential for Biosensing

Derivatives of the pyrazolopyridine family are recognized for their potential in developing organic materials for applications like chemosensors. researchgate.net Although research on the 6-carbaldehyde derivative is sparse, a pyrazolo[4,3-b]pyridine derivative has been synthesized and utilized as a fluorescent probe for the detection of Boron trifluoride (BF₃). This probe demonstrated a notable change in its emission properties upon binding, with the fluorescence quantum yield increasing significantly. Such behavior is indicative of an intramolecular charge transfer (ICT) process, which is a desirable characteristic for fluorescent sensors.

Table 1: Photophysical Properties of a Pyrazolo[4,3-b]pyridine-based Fluorescent Probe

Property Free Probe Probe + BF₃
Absorption Maximum (λabs) 336 nm 368 nm
Emission Maximum (λem) 440 nm 473 nm
Quantum Yield (ΦF) 35% 65%

This table is generated based on data for a pyrazolo[4,3-b]pyridine derivative used for BF₃ detection.

This potential for creating fluorescent sensors highlights a promising avenue for the application of this compound derivatives in biosensing, where the aldehyde group could be further functionalized to target specific analytes.

Rational Design of Novel Pyrazolo[4,3-B]pyridine Derivatives

The rational design of novel pyrazolo[4,3-b]pyridine derivatives is a key strategy for developing compounds with specific, enhanced properties for targeted applications, particularly in medicinal chemistry. nih.gov The core structure serves as a scaffold that can be chemically modified at various positions to influence its biological activity. nih.govnih.gov

An efficient method for synthesizing a range of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. nih.gov This approach allows for the introduction of various substituents, leading to a library of derivatives with diverse electronic and steric properties. nih.gov These derivatives have been investigated for a range of biological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 (B1167480) inducible T-cell kinase (ITK), and as modulators for glutamate (B1630785) receptors. nih.gov The aldehyde group at the C6 position of this compound offers a reactive handle for further synthetic modifications, enabling the creation of a wide array of new derivatives through reactions like condensation or reductive amination.

Table 2: Examples of Synthesized 1H-Pyrazolo[4,3-b]pyridine Derivatives

Compound Name Starting Material Key Synthetic Step
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-3-nitropyridine SNAr and Japp–Klingemann reaction
Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-3-nitropyridine SNAr and Japp–Klingemann reaction
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-3-nitropyridine SNAr and Japp–Klingemann reaction
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-5-(trifluoromethyl)-3-nitropyridine SNAr and Japp–Klingemann reaction
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-5-(trifluoromethyl)-3-nitropyridine SNAr and Japp–Klingemann reaction

This table is generated based on data from the synthesis of various pyrazolo[4,3-b]pyridine derivatives. nih.gov

Challenges and Emerging Trends in Pyrazolo[4,3-B]pyridine Research

Despite its potential, research into the 1H-pyrazolo[4,3-b]pyridine scaffold faces several challenges. A primary hurdle is the development of versatile and efficient synthetic routes. While methods exist, they can sometimes involve multiple steps or require challenging reaction conditions. nih.gov For example, a common approach for synthesizing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyridine fragment onto a pre-existing, and sometimes unstable, 4-aminopyrazole-5-carbaldehyde ring. nih.gov Overcoming these synthetic challenges to allow for greater structural diversity is a key area of ongoing research.

Emerging trends are focused on leveraging the unique properties of this scaffold for high-value applications. The development of chemosensors and fluorescent probes is a significant trend, driven by the potential for high sensitivity and selectivity. nih.gov Another major direction is the continued exploration of pyrazolo[4,3-b]pyridine derivatives in medicinal chemistry. Their structural similarity to purines makes them attractive candidates for kinase inhibitors and other therapeutic agents. nih.gov Future work will likely focus on combining rational design with efficient synthesis to create novel compounds with tailored properties for advanced materials and targeted therapies.

Future Perspectives in Synthetic Methodologies and Biological Screening

The evolution of drug discovery and development is intrinsically linked to the advancement of synthetic chemistry and biological screening techniques. For a molecule with the therapeutic potential of this compound, future research will likely focus on refining its synthesis and expanding the scope of its biological investigation.

Future synthetic strategies are expected to move towards more efficient, sustainable, and diverse methods for the preparation and functionalization of the 1H-pyrazolo[4,3-b]pyridine scaffold. While current methods like the annulation of a pyridine ring onto a pyrazole core or vice versa have been effective, there is room for significant improvement. nih.govnih.gov

One promising area is the development of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step, offer a more streamlined and atom-economical approach to generating molecular diversity. researchgate.netbohrium.com The use of green chemistry principles, such as employing environmentally benign solvents and catalysts like ionic liquids or solid-supported reagents, is also anticipated to become more prevalent. researchgate.net

Furthermore, the aldehyde functionality of this compound is a key handle for diversification. Future work will likely explore novel transformations of this group to introduce a wide range of substituents, thereby creating extensive libraries of derivatives for biological screening. The development of late-stage functionalization techniques will be crucial for efficiently modifying the core structure and fine-tuning its pharmacological properties. rsc.org

Table 1: Emerging Synthetic Methodologies for Pyrazolopyridine Derivatives

MethodologyPotential AdvantagesFuture Research Focus
Flow Chemistry Enhanced reaction control, improved safety, and scalability.Adaptation of existing batch syntheses to continuous flow systems for the production of this compound and its derivatives.
Photocatalysis Access to novel reaction pathways under mild conditions.Exploration of light-mediated reactions for the functionalization of the pyrazolopyridine core.
Enzymatic Synthesis High selectivity and green reaction conditions.Identification and engineering of enzymes for the stereoselective synthesis of chiral pyrazolopyridine derivatives.
C-H Activation Direct functionalization of the heterocyclic core without pre-functionalized starting materials.Development of new catalytic systems for the selective C-H functionalization at various positions of the pyrazolopyridine ring.

The pyrazolopyridine scaffold has already demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. eurekaselect.comnih.govnih.govresearcher.liferesearchgate.net Future biological screening of this compound and its derivatives will likely expand into new therapeutic areas and employ more advanced screening platforms.

Given the structural similarity to purines, a key future direction will be to screen these compounds against a wider panel of kinases , which are crucial regulators of cellular processes and are often implicated in cancer and inflammatory diseases. nih.govrsc.orgacs.org The aldehyde group also presents an opportunity to design covalent inhibitors , which can form a stable bond with their target protein, leading to enhanced potency and duration of action.

Another exciting prospect is the investigation of these compounds in the context of neurodegenerative diseases . Some pyrazolopyridine derivatives have shown potential as probes for amyloid plaques in Alzheimer's disease, opening the door for the development of new diagnostic and therapeutic agents. mdpi.com

The advent of phenotypic screening and high-content imaging offers a powerful approach to discover novel biological activities without a preconceived target. Screening libraries of this compound derivatives in these assays could uncover unexpected therapeutic applications.

Table 2: Potential Biological Targets and Screening Strategies

Therapeutic AreaPotential Molecular TargetsFuture Screening Approaches
Oncology Protein kinases (e.g., TBK1, LIMK, TRK), DNA and associated proteins. nih.govnih.govrsc.orgacs.orgTarget-based screening against a broad panel of cancer-related kinases; evaluation of DNA-binding and intercalation properties.
Infectious Diseases Viral enzymes (e.g., reverse transcriptase), bacterial cell wall synthesis enzymes.Antiviral and antibacterial assays against a wider range of pathogens, including drug-resistant strains.
Neurology Amyloid-beta plaques, tau protein, neuroinflammatory pathways. mdpi.comScreening for binding to amyloid plaques in brain tissue samples; assessment of anti-neuroinflammatory effects in cell-based models.
Inflammatory Diseases Pro-inflammatory cytokines and signaling pathways (e.g., NF-κB). nih.govCellular assays to measure the inhibition of inflammatory markers and pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde?

  • Methodological Answer : Synthesis typically involves cyclization and condensation reactions. For example, precursors like 2-methyl-3-nitropyridin-4-ol can undergo sequential functionalization (e.g., bromination, nitration) followed by cyclization under acidic or catalytic conditions . Boronic ester intermediates (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazolo[4,3-b]pyridine) are also critical for Suzuki-Miyaura cross-coupling reactions, enabling structural diversification .
Synthetic Step Key Reagents/Conditions Evidence Reference
Precursor functionalizationBromination, nitration
CyclizationAcetic acid, refluxInferred from *
Boron-based intermediatesSuzuki coupling catalysts

Note: describes cyclization for a related pyrrolo-pyridine system, suggesting analogous approaches for pyrazolo derivatives.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Characterization requires a combination of:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substitution patterns.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve ambiguous structural features .
    • Stability studies (e.g., thermal gravimetric analysis) are advised due to the aldehyde group’s reactivity, with recommended storage at 2–8°C under inert atmospheres .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound is a key intermediate in developing kinase inhibitors (e.g., FGFR, c-Met) and PDE1 inhibitors. For example:

  • Kinase inhibition : Structural analogs demonstrate selectivity for FGFR kinases via competitive ATP-binding pocket interactions, validated through enzymatic assays and molecular docking .
  • Neurodegenerative therapies : PDE1 inhibitors derived from this scaffold enhance cognitive function in preclinical models, often combined with acetylcholinesterase inhibitors for synergistic effects .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer : Substituents at positions 3, 5, and 7 critically modulate activity:

  • Position 3 : Carbaldehyde groups enhance electrophilicity, improving covalent binding to kinase targets (e.g., c-Met) .

  • Position 7 : Methyl or halogen substitutions improve metabolic stability, as shown in pharmacokinetic studies comparing 7-methyl vs. 7-bromo derivatives .

  • Position 5 : Nitro or amino groups alter solubility and blood-brain barrier penetration, impacting efficacy in CNS disorders .

    Modification Site Functional Group Biological Impact Reference
    3CarbaldehydeCovalent kinase inhibition
    7BromoEnhanced metabolic stability
    5AminoImproved CNS bioavailability

Q. What challenges arise in designing combination therapies with this compound?

  • Methodological Answer : Key challenges include:

  • Drug-drug interactions : Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) may require dose adjustments to avoid cytochrome P450 inhibition .
  • Formulation compatibility : The aldehyde group’s reactivity necessitates encapsulation in lipid nanoparticles to prevent degradation in aqueous environments .
  • Synergistic efficacy validation : Preclinical studies should use orthogonal assays (e.g., Morris water maze for cognitive outcomes and immunohistochemistry for PDE1 target engagement) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Degradation pathways : The aldehyde group is prone to oxidation and nucleophilic attack. Stabilizers like ascorbic acid (0.1% w/v) in storage buffers mitigate degradation .
  • Storage protocols : Lyophilized forms stored at -20°C under argon show >95% stability over 12 months, whereas solutions require daily preparation .
  • Analytical monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) detects degradation products like carboxylic acid derivatives .

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